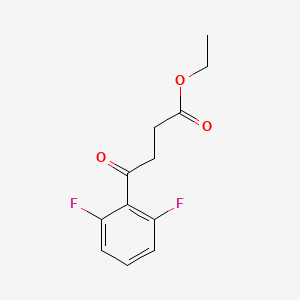

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c1-2-17-11(16)7-6-10(15)12-8(13)4-3-5-9(12)14/h3-5H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINAHYKZRYTOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645625 | |

| Record name | Ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493004-53-8 | |

| Record name | Ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Ethyl 4 2,6 Difluorophenyl 4 Oxobutyrate

Established Methodologies for β-Keto Ester Construction

The formation of β-keto esters is a cornerstone of organic synthesis. Several classical and modern methods have been developed for constructing this key functional group.

Claisen Condensation and Related Acylation Reactions

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester. wikipedia.orgnumberanalytics.com For the reaction to proceed, at least one of the esters must be enolizable, meaning it must possess a proton on the α-carbon that can be removed to form an enolate anion. wikipedia.org

The mechanism involves three key steps:

Enolate formation: A strong base, typically an alkoxide like sodium ethoxide, deprotonates the α-carbon of an enolizable ester to form a nucleophilic enolate ion. libretexts.org

Nucleophilic attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule. libretexts.org

Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester. numberanalytics.comlibretexts.org

The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which has a newly formed, doubly α-proton that is significantly more acidic. An acidic workup is required in the final step to neutralize the enolate and isolate the product. wikipedia.org

A variation known as the Crossed Claisen Condensation is particularly relevant for the synthesis of Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate. This reaction occurs between two different esters. To avoid the formation of a complex mixture of four different products, it is most effective when one of the esters lacks α-protons and is therefore non-enolizable, such as an aromatic ester. libretexts.orgorganic-chemistry.org This non-enolizable ester can only act as the electrophile (the "acceptor"), while the enolizable ester acts as the nucleophile (the "donor").

Related acylation reactions provide alternative pathways to β-keto esters. These methods often involve the C-acylation of pre-formed enolates or their synthetic equivalents, such as enol silyl (B83357) ethers, with a suitable acylating agent like an acid chloride. organic-chemistry.orgorganic-chemistry.org

Coupling Reactions Employing Fluorinated Aromatic Precursors

Modern synthetic chemistry offers various cross-coupling reactions that can be adapted for the formation of fluorinated ketones. While not a direct one-step synthesis for a β-keto ester, these methods can create the core aryl ketone structure, which can then be further elaborated. Transition-metal catalysis, particularly with palladium, is a powerful tool for constructing C-C bonds. sioc-journal.cn

Potential strategies could involve:

Acylative Cross-Coupling: This approach could involve the coupling of a 2,6-difluorophenyl organometallic reagent (e.g., derived from a Grignard reagent or an organozinc compound) with an acyl halide derivative of a protected succinic acid monoester.

Decarboxylative Coupling: Palladium-catalyzed decarboxylative coupling reactions represent an emerging strategy. sioc-journal.cn A potential route could involve the coupling of a potassium oxalate (B1200264) monoester derivative with a 2,6-difluorophenyl halide, though this would require significant methodological development for this specific target.

These coupling strategies offer alternative disconnections but may involve more steps or require more specialized precursors compared to classical condensation reactions.

Precision Synthesis of this compound

The efficient synthesis of the target compound relies on the careful selection of precursors and the optimization of reaction conditions to maximize yield and purity.

Rational Design and Selection of Optimized Precursors

Based on the established methodologies, several precursor combinations can be rationally designed for the synthesis. The Crossed Claisen condensation is a highly logical and direct approach.

Plausible Synthetic Routes and Precursors:

Route A: Crossed Claisen Condensation: This is arguably the most direct route. Ethyl 2,6-difluorobenzoate (B1233279), which lacks α-hydrogens, serves as the ideal electrophilic acceptor. Ethyl acetate (B1210297), which is readily enolizable, acts as the nucleophilic donor.

Route B: Acylation of an Enolate: This route involves the reaction of an acylating agent, 2,6-difluorobenzoyl chloride, with a pre-formed enolate of ethyl acetate. This method provides greater control as the nucleophile and electrophile are generated and combined in distinct steps.

Route C: Grignard-type Reaction: This involves the reaction of a 2,6-difluorophenyl organometallic reagent, such as 2,6-difluorophenylmagnesium bromide, with a succinic acid derivative like diethyl succinate (B1194679) or ethyl 4-chloro-4-oxobutyrate. sigmaaldrich.com This approach can be effective but may be prone to side reactions, such as double addition to the ester.

| Route | Methodology | Fluorinated Precursor | Ester Precursor | Key Advantages |

|---|---|---|---|---|

| A | Crossed Claisen Condensation | Ethyl 2,6-difluorobenzoate | Ethyl acetate | Atom-economical, one-pot reaction |

| B | Enolate Acylation | 2,6-Difluorobenzoyl chloride | Ethyl acetate (enolate) | High control over reactivity |

| C | Organometallic Addition/Acylation | 1,3-Difluorobenzene (for Grignard) | Ethyl 4-chloro-4-oxobutyrate | Alternative disconnection strategy |

Reaction Pathway Elucidation and Mechanistic Characterization

Focusing on the most convergent and classical approach (Route A), the mechanism for the Crossed Claisen condensation synthesis of this compound proceeds as follows:

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), abstracts an acidic α-proton from ethyl acetate to form the corresponding nucleophilic enolate.

Nucleophilic Acyl Addition: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl 2,6-difluorobenzoate. The presence of the electron-withdrawing fluorine atoms enhances the electrophilicity of this carbonyl group. This step forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by expelling the ethoxide ion, which is a good leaving group.

Protonation: A final workup step with a dilute acid (e.g., HCl or H₂SO₄) neutralizes the base and protonates the enolate to yield the final β-keto ester product.

Process Optimization for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis, several reaction parameters must be carefully controlled and optimized.

Choice of Base: The base must be strong enough to deprotonate the ester but should not interfere with the reaction through saponification. libretexts.org Sodium ethoxide is a common choice when using ethanol (B145695) as a solvent. However, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can often increase yields by ensuring complete and rapid enolate formation. wikipedia.orgorganic-chemistry.org

Solvent: The choice of solvent is critical. The reaction is often performed in an alcohol corresponding to the ester's alkoxy group (e.g., ethanol for ethyl esters) to prevent transesterification. libretexts.org Aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically used with bases like NaH or LDA.

Temperature: The initial enolate formation is often carried out at low temperatures (e.g., 0 °C or below) to control the reaction rate and minimize side reactions. The reaction mixture may then be allowed to warm to room temperature or be gently heated to ensure the reaction goes to completion. google.com

Stoichiometry: A stoichiometric amount of base is required because the final deprotonation of the β-keto ester consumes one equivalent of base, driving the reaction equilibrium. wikipedia.org Using a slight excess of the enolizable component (ethyl acetate) can also help drive the reaction to completion.

| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Optimization |

|---|---|---|---|

| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | Stronger, non-reversible base can lead to higher yields. organic-chemistry.org |

| Solvent | Ethanol | Tetrahydrofuran (THF) | Aprotic solvent prevents interference and is compatible with NaH. |

| Temperature | Room Temperature | 0 °C to Room Temperature | Lower initial temperature allows for better control over the reaction. |

| Workup | Aqueous Acid | Careful quenching with acid at low temperature | Prevents potential degradation of the product during neutralization. |

By systematically optimizing these parameters, the synthesis of this compound can be achieved with high yield and purity, providing a reliable source of this important fluorinated intermediate for further chemical exploration.

Green Chemistry Principles in the Synthesis of Aryl-Oxobutyrates

The application of green chemistry principles to the synthesis of aryl-oxobutyrates like this compound is crucial for developing environmentally benign and economically viable manufacturing processes. These principles aim to minimize waste, reduce energy consumption, and utilize renewable resources.

Traditional organic syntheses often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Modern synthetic strategies are increasingly moving towards solvent-free conditions and the use of catalysts to improve reaction efficiency and reduce waste.

A primary route for the synthesis of β-keto esters is the Claisen condensation. wikipedia.orglibretexts.org In the context of this compound, this would involve the reaction of ethyl 2,6-difluorobenzoate with ethyl acetate in the presence of a strong base. While traditionally performed in a solvent, research into solvent-free Claisen condensations has demonstrated their feasibility, often with benefits such as shorter reaction times and reduced waste generation. wikipedia.orgresearchgate.net Such solvent-free methods are more aligned with the principles of green chemistry. wikipedia.org

Catalytic approaches offer another avenue for greening the synthesis of aryl-oxobutyrates. The use of catalytic rather than stoichiometric amounts of reagents significantly improves atom economy. libretexts.org While the base in a Claisen condensation is typically used in stoichiometric amounts to drive the reaction to completion, the development of catalytic Claisen-type reactions is an active area of research. libretexts.orglibretexts.org Furthermore, alternative catalytic methods for the formation of the carbon-carbon bond in the target molecule are being explored, which could offer milder reaction conditions and improved selectivity.

To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed. Among the most prominent are atom economy and the Environmental Factor (E-factor).

Atom Economy

Proposed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. organic-chemistry.org It is calculated as:

[ \text{% Atom Economy} = \frac{\text{Molecular Weight of Desired Product}}{\text{Sum of Molecular Weights of All Reactants}} \times 100 ]

For the synthesis of this compound via a Claisen condensation of ethyl 2,6-difluorobenzoate and ethyl acetate, the theoretical atom economy can be calculated.

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2,6-difluorobenzoate | C₉H₈F₂O₂ | 186.16 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| Product | This compound | C₁₂H₁₂F₂O₃ |

| Byproduct | Ethanol | C₂H₆O |

The balanced reaction (assuming a 1:1 molar ratio of reactants) is: C₉H₈F₂O₂ + C₄H₈O₂ → C₁₂H₁₂F₂O₃ + C₂H₆O

The atom economy is therefore: [ \text{% Atom Economy} = \frac{242.22}{186.16 + 88.11} \times 100 \approx 88.3% ]

This indicates that, under ideal conditions, a significant portion of the reactant atoms is incorporated into the final product.

Sustainability Metrics: The E-Factor

The E-factor, developed by Roger Sheldon, provides a broader measure of the environmental impact of a chemical process by considering the total amount of waste generated per kilogram of product. rsc.org It is calculated as:

[ \text{E-Factor} = \frac{\text{Total Mass of Waste (kg)}}{\text{Mass of Product (kg)}} ]

Unlike atom economy, the E-factor accounts for reaction yield, solvent losses, and waste from work-up and purification procedures. rsc.org For fine chemicals and pharmaceuticals, E-factors can be significantly high, often ranging from 5 to over 100. rsc.orgnih.gov A hypothetical E-factor calculation for the synthesis of this compound is presented below, assuming a certain scale, yield, and solvent usage.

| Parameter | Value |

| Mass of Ethyl 2,6-difluorobenzoate | 186.16 g |

| Mass of Ethyl acetate | 88.11 g |

| Mass of Solvent (e.g., Toluene) | 500 g |

| Mass of Base (e.g., Sodium Ethoxide) | 68.05 g |

| Mass of Aqueous Quench | 200 g |

| Yield of Product | 85% |

| Mass of Product | 205.89 g |

| Total Waste | 836.43 g |

| E-Factor | ~4.06 |

Stereoselective Synthesis of Enantiomeric Forms and Analogues

The development of methods for the stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. For analogues of this compound, the introduction of stereocenters can lead to compounds with novel properties.

Chemoenzymatic methods, which combine chemical synthesis with biocatalysis, offer a powerful approach for the production of enantiomerically pure compounds under mild conditions. The carbonyl group in β-keto esters is an excellent substrate for enzymatic reduction to produce chiral β-hydroxy esters.

Various microorganisms and isolated enzymes, such as dehydrogenases and reductases, have been shown to catalyze the asymmetric reduction of keto esters with high enantioselectivity. nih.gov For instance, studies on the bioreduction of ethyl 4-chloro-3-oxobutanoate have demonstrated the use of recombinant E. coli expressing aldehyde reductase genes to produce the corresponding (R)- or (S)-hydroxy esters with high enantiomeric excess. nih.govnih.gov These methodologies could be adapted for the asymmetric reduction of this compound to yield the corresponding chiral alcohol, a valuable building block for further synthesis. The choice of enzyme and reaction conditions would be critical in controlling the stereochemical outcome.

The development of chiral catalysts for asymmetric synthesis provides a versatile alternative to biocatalysis. These catalysts can be designed to favor the formation of one enantiomer over the other, often with high selectivity.

For β-keto esters like this compound, asymmetric hydrogenation is a key transformation for accessing chiral β-hydroxy esters. A variety of chiral metal complexes, particularly those based on ruthenium and iridium with chiral phosphine (B1218219) ligands, have been successfully employed for this purpose, achieving high enantioselectivities. researchgate.netrsc.org

Furthermore, chiral organocatalysts, such as chiral primary amines, can be used to catalyze asymmetric transformations of β-keto esters, including α-functionalization reactions. nih.gov The development of chiral phase-transfer catalysts has also enabled the asymmetric fluorination of β-keto esters. rsc.org These catalytic systems could be applied to this compound or its derivatives to introduce chirality at various positions, leading to a diverse range of enantiomerically enriched analogues.

Mechanistic Investigations of Reactions Involving Ethyl 4 2,6 Difluorophenyl 4 Oxobutyrate

Reactivity at the Ketone Carbonyl Moiety

The ketone carbonyl group is a primary site for chemical transformations due to its electrophilicity and the presence of lone pair electrons on the oxygen atom. Its reactivity is modulated by the strong electron-withdrawing nature of the attached difluorophenyl ring, which enhances the electrophilic character of the carbonyl carbon. However, the two ortho-fluorine atoms also impose significant steric hindrance, which can influence the approach of nucleophiles.

Nucleophilic addition is a characteristic reaction of the ketone functional group. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.

The reduction of Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate involves the addition of a hydride ion (H⁻) from a reducing agent to the ketone carbonyl. The regioselectivity of this reaction—whether the ketone or the ester is reduced—depends critically on the choice of the hydride reagent.

Mechanism with Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a mild reducing agent that selectively reduces ketones and aldehydes. The mechanism proceeds via the transfer of a hydride ion to the ketone carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by the solvent (typically an alcohol like methanol (B129727) or ethanol) to yield the secondary alcohol, Ethyl 4-(2,6-difluorophenyl)-4-hydroxybutyrate. The ester group remains unaffected due to its lower reactivity compared to the ketone.

Mechanism with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a much stronger reducing agent capable of reducing both ketones and esters. The initial reaction would be the rapid reduction of the more reactive ketone to the corresponding secondary alcohol. However, LiAlH₄ will also reduce the ester functional group to a primary alcohol. This process involves two hydride transfers to the ester carbonyl carbon, leading to the formation of a diol, 4-(2,6-difluorophenyl)butane-1,4-diol.

The regioselectivity is therefore controlled by the choice of reagent, as summarized in the table below.

| Hydride Reagent | Targeted Functional Group | Expected Major Product | Mechanism Note |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 4-(2,6-difluorophenyl)-4-hydroxybutyrate | Selective reduction of the more electrophilic ketone. |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 4-(2,6-difluorophenyl)butane-1,4-diol | Non-selective reduction of both carbonyl groups. |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to carbonyl groups. In the case of this compound, the ketone is significantly more reactive than the ester towards these nucleophiles.

The mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the ketone's carbonyl carbon. This forms a magnesium or lithium alkoxide intermediate, which upon acidic workup is protonated to yield a tertiary alcohol. The reaction is generally highly chemoselective for the ketone, especially at low temperatures, leaving the ester group intact. Using an excess of the organometallic reagent or higher temperatures could lead to a subsequent reaction at the ester site.

| Organometallic Reagent (R-M) | Reaction Conditions | Expected Major Product (after workup) |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 1 equivalent, low temperature | Ethyl 4-(2,6-difluorophenyl)-4-hydroxy-4-methylbutanoate |

| Phenyllithium (C₆H₅Li) | 1 equivalent, low temperature | Ethyl 4-(2,6-difluorophenyl)-4-hydroxy-4-phenylbutanoate |

Condensation reactions at the ketone carbonyl involve an initial nucleophilic addition followed by a dehydration step. These reactions are crucial for the synthesis of various heterocyclic systems.

The mechanism consists of two key steps:

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine (B178648) on the ketone carbonyl carbon. This is followed by proton transfer and subsequent elimination of a water molecule to form an intermediate hydrazone.

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This addition-elimination sequence (a nucleophilic acyl substitution) results in the expulsion of ethanol (B145695) and the formation of a stable, six-membered dihydropyridazinone ring.

While reactions of β-keto esters with hydrazines yield five-membered pyrazolone (B3327878) rings, the γ-position of the ketone in this substrate dictates the formation of the thermodynamically favored six-membered pyridazinone structure. nih.gov

| Reactant | Reagent | Key Intermediate | Final Product |

|---|---|---|---|

| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | Corresponding Hydrazone | 6-(2,6-difluorophenyl)-4,5-dihydro-3(2H)-pyridazinone |

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by electron-withdrawing groups) to a carbonyl group, followed by dehydration. wikipedia.org Typical active methylene (B1212753) compounds include diethyl malonate or ethyl acetoacetate, and the reaction is usually catalyzed by a weak base. wikipedia.org

An analysis of the structure of this compound suggests that it is not a suitable substrate for a standard Knoevenagel condensation for two primary reasons:

As the Carbonyl Component: The ketone carbonyl is sterically hindered by the bulky 2,6-difluorophenyl group, which impedes the approach of the nucleophilic carbanion generated from the active methylene compound.

As the Methylene Component: The methylene groups within the butyrate (B1204436) chain (at the C2 and C3 positions) are not "active" in the context of the Knoevenagel reaction. They are adjacent to only one electron-withdrawing group (the ester), which is insufficient to provide the necessary acidity for deprotonation by a weak base catalyst.

Therefore, under typical Knoevenagel conditions, no significant reaction is expected to occur. Alternative pathways, such as a Claisen condensation under strong basic conditions, might be possible but fall outside the mechanistic framework of a Knoevenagel condensation.

Condensation Chemistry

Reactivity of the Ester Functionality

The ethyl ester group is a primary site for nucleophilic acyl substitution reactions. Its reactivity is influenced by the electronic nature of the attached 4-oxobutyrate chain, which is in turn affected by the electron-withdrawing 2,6-difluorophenyl group.

Transesterification is a process where the ethyl group (-OCH2CH3) of the ester is exchanged with the alkyl group of another alcohol. This reaction can be catalyzed by either an acid or a base.

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the electrophilic carbonyl carbon of the ester. For acid-catalyzed transesterification, the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by a neutral alcohol molecule.

The kinetics of transesterification are influenced by several factors, including the nature of the alcohol, the catalyst used, temperature, and the structure of the ester itself. In the case of this compound, the steric hindrance presented by the bulky 2,6-difluorophenyl-4-oxobutyrate moiety may affect the rate of reaction, particularly when using larger, more sterically demanding alcohols. The reaction generally follows pseudo-first-order kinetics when a large excess of the alcohol is used. researchgate.net

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Catalyst Type | Base catalysts (e.g., alkoxides) are generally faster than acid catalysts (e.g., H₂SO₄). | Alkoxides are stronger nucleophiles than neutral alcohols, leading to a lower activation energy. ncsu.edu |

| Alcohol Structure | Rate decreases with increasing steric bulk of the alcohol (e.g., methanol > ethanol > isopropanol). | Increased steric hindrance impedes the nucleophilic attack on the ester carbonyl. researchgate.net |

| Temperature | Increasing temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |

| Ester Structure | Steric bulk near the carbonyl group, such as the 2,6-difluorophenyl-4-oxobutyrate group, can slow the reaction. | Hinders the approach of the incoming nucleophile to the carbonyl carbon. researchgate.net |

Ester hydrolysis is the cleavage of an ester bond by reaction with water to produce a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk The process is the reverse of Fischer esterification. To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk The reaction yields 4-(2,6-difluorophenyl)-4-oxobutanoic acid and ethanol.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide. The reaction goes to completion because the carboxylate salt formed is deprotonated and is no longer electrophilic. libretexts.org An acid workup is required in a subsequent step to protonate the carboxylate salt and isolate the final carboxylic acid product, 4-(2,6-difluorophenyl)-4-oxobutanoic acid.

The resulting carboxylic acid, 4-(2,6-difluorophenyl)-4-oxobutanoic acid, can undergo further transformations typical of carboxylic acids, such as conversion to acyl chlorides, amides, or other esters.

| Condition | Catalyst | Reversibility | Initial Product |

|---|---|---|---|

| Acidic | Strong Acid (e.g., H₂SO₄, HCl) | Reversible | Carboxylic Acid and Alcohol |

| Basic (Saponification) | Strong Base (e.g., NaOH, KOH) | Irreversible | Carboxylate Salt and Alcohol |

Reactivity of the 2,6-Difluorophenyl Aromatic Ring

The aromatic ring of this compound is substituted with three groups: two fluorine atoms at positions 2 and 6, and a 4-oxobutyrate chain at position 1. These substituents profoundly influence the ring's reactivity towards substitution reactions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The substituents on the ring determine both the rate of reaction (activation/deactivation) and the position of substitution (regiochemistry). wikipedia.org

Deactivation Effects : Both the fluorine atoms and the acyl (ketone) group are deactivating. masterorganicchemistry.com

Fluorine : As the most electronegative element, fluorine withdraws electron density from the ring through a strong negative inductive effect (-I), making the ring less nucleophilic and thus less reactive towards electrophiles. stackexchange.comvaia.com

Acyl Group : The carbonyl group also withdraws electron density from the ring via both inductive and resonance effects (-M), making it a strong deactivating group. libretexts.orgminia.edu.eg The combined effect of these three deactivating groups makes the 2,6-difluorophenyl ring in this molecule significantly less reactive than benzene (B151609) in EAS reactions.

Regiochemical Control : The directing effects of the substituents are in opposition.

Fluorine : Halogens are ortho, para-directors. This is because they can donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. wikipedia.orgvaia.com In this molecule, the fluorine atoms at C2 and C6 would direct an incoming electrophile to the C3, C4, and C5 positions.

Acyl Group : The acyl group is a meta-director. It deactivates the ortho and para positions more than the meta positions. libretexts.orgsavemyexams.com Therefore, it directs incoming electrophiles to the C3 and C5 positions.

| Substituent | Effect on Rate | Directing Effect | Mechanism |

|---|---|---|---|

| -F (x2) | Deactivating | Ortho, Para | Strong -I (deactivating), Weak +M (directing) masterorganicchemistry.comvaia.com |

| -C(O)R (Acyl) | Strongly Deactivating | Meta | Strong -I, Strong -M libretexts.orgsavemyexams.com |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. wikipedia.org

The 2,6-difluorophenyl ring of the title compound is highly activated for SNAr. The two fluorine atoms and the acyl group are all strongly electron-withdrawing, which lowers the electron density of the ring and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The fluorine atoms themselves are potential leaving groups. A nucleophile could attack the carbon to which a fluorine is attached (C2 or C6). This position is ortho to the strongly activating acyl group and para to the other activating fluorine atom, making it a highly favorable site for nucleophilic attack. Such reactions can proceed via a classic two-step addition-elimination mechanism or, in some cases, a concerted mechanism. nih.govpreprints.org

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org For aryl halides, these reactions typically involve the oxidative addition of a metal catalyst (commonly palladium or nickel-based) into the carbon-halogen bond. acs.org

The C-F bonds in this compound present a potential site for cross-coupling reactions. While the C-F bond is the strongest carbon-halogen bond, its activation and cleavage have been achieved using specific transition metal catalysts, often requiring more forcing conditions or specialized ligands. mdpi.comresearchgate.netrsc.org Reactions such as Suzuki, Stille, Negishi, or Buchwald-Hartwig amination could potentially be employed to replace one or both of the fluorine atoms with other functional groups, allowing for extensive functionalization of the aromatic ring. The success of such reactions would depend heavily on the choice of catalyst, ligands, and reaction conditions capable of facilitating the challenging C-F bond activation step. mdpi.comnih.gov

α-Carbon Reactivity and Enolate Chemistry

The α-carbon of this compound, the carbon atom adjacent to the ketone carbonyl group, is a key center of reactivity. The protons attached to this carbon are acidic due to the electron-withdrawing effects of both the adjacent ketone and the ester group. This acidity allows for the formation of a resonance-stabilized enolate anion, which is a potent nucleophile and a central intermediate in a variety of carbon-carbon bond-forming reactions. The chemistry of this α-position is dominated by the behavior of this enolate intermediate.

Enolization Equilibrium and Tautomerism

This compound, like other β-keto esters, exists in a dynamic equilibrium between its keto and enol tautomeric forms. researchgate.net This phenomenon, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a concurrent shift of the pi-electrons.

The equilibrium position is highly dependent on several factors, including the solvent, temperature, and the electronic and steric nature of the substituents. In non-polar solvents, the enol form is often favored due to the formation of a stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. mdpi.com Conversely, polar protic solvents can disrupt this internal hydrogen bonding by forming their own hydrogen bonds with the carbonyl groups, which tends to favor the more polar keto tautomer. researchgate.net Polar aprotic solvents, such as DMSO, can also favor the keto form by solvating the keto tautomer effectively. mdpi.com

While specific quantitative data for the keto-enol equilibrium of this compound in various solvents is not extensively documented in publicly available literature, the general principles of β-keto ester tautomerism suggest a significant solvent-dependent distribution. The presence of the electron-withdrawing 2,6-difluorophenyl group is expected to influence the acidity of the α-protons and thus affect the position of the tautomeric equilibrium.

Table 1: General Influence of Solvent Polarity on Keto-Enol Equilibrium of β-Keto Esters

| Solvent Type | Predominant Tautomer | Rationale |

| Non-polar (e.g., Hexane, Benzene) | Enol | Stabilization via intramolecular hydrogen bonding. |

| Polar Aprotic (e.g., DMSO, Acetone) | Keto | Solvation of the more polar keto form. |

| Polar Protic (e.g., Water, Ethanol) | Keto | Disruption of intramolecular hydrogen bonding by solvent hydrogen bonds. |

This table represents a generalized trend for β-keto esters and is not based on specific experimental data for this compound.

Alkylation and Acylation Reactions at the α-Position

The generation of the enolate of this compound, typically through the use of a suitable base, allows for subsequent reactions with electrophiles at the α-carbon. These alkylation and acylation reactions are powerful tools for the synthesis of more complex molecules.

Alkylation Reactions:

The enolate can react with alkyl halides in a nucleophilic substitution reaction to form a new carbon-carbon bond at the α-position. The choice of base is crucial for the success of this reaction. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible deprotonation to the enolate. Weaker bases, like sodium ethoxide, can also be used, but the reaction may be complicated by competing side reactions and equilibria.

The general scheme for the α-alkylation is as follows:

Deprotonation: Treatment of this compound with a strong base to form the corresponding enolate.

Nucleophilic Attack: The enolate attacks an alkyl halide (R-X), displacing the halide and forming the α-alkylated product.

Acylation Reactions:

Similarly, the enolate can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group at the α-position. This reaction provides a route to 1,3-dicarbonyl compounds, which are valuable synthetic intermediates. The mechanism is analogous to alkylation, involving the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the acylating agent.

Detailed research findings on specific alkylation and acylation reactions of this compound are not widely reported. However, the reactivity is expected to follow the general patterns observed for other β-keto esters. The table below illustrates hypothetical examples of such reactions based on established enolate chemistry.

Table 2: Representative α-Alkylation and α-Acylation Reactions

| Reaction Type | Reagents | Hypothetical Product |

| Alkylation | 1. LDA, THF, -78 °C2. Methyl Iodide (CH₃I) | Ethyl 2-methyl-4-(2,6-difluorophenyl)-4-oxobutyrate |

| Alkylation | 1. NaOEt, EtOH2. Benzyl Bromide (BnBr) | Ethyl 2-benzyl-4-(2,6-difluorophenyl)-4-oxobutyrate |

| Acylation | 1. LDA, THF, -78 °C2. Acetyl Chloride (CH₃COCl) | Ethyl 2-acetyl-4-(2,6-difluorophenyl)-4-oxobutyrate |

This table presents hypothetical reaction schemes based on the general reactivity of β-keto esters and does not represent specific, experimentally verified outcomes for this compound.

Derivatization and Library Synthesis Utilizing Ethyl 4 2,6 Difluorophenyl 4 Oxobutyrate

Design Principles for Structurally Diverse Analogues

The design of analogues from ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate is guided by several key principles aimed at exploring chemical space and optimizing properties for specific applications. A primary strategy involves leveraging the inherent reactivity of the β-keto ester system to introduce a wide range of substituents and ring systems.

The incorporation of an aryl substituent, particularly one with electron-withdrawing groups like the 2,6-difluorophenyl group, is a known strategy in the design of quorum-sensing inhibitors. nih.gov The rationale behind modifying different parts of the molecule is as follows:

Aryl Moiety Modification: While the 2,6-difluorophenyl group is fixed in the parent molecule, further derivatization of this ring is a potential, though more complex, strategy. More commonly, the design principle involves retaining this group for its specific electronic and steric effects while modifying other parts of the molecule.

Keto Group Derivatization: The ketone functionality is a prime site for reactions to build heterocyclic systems. The design principle here is to react the ketone with dinucleophiles (e.g., hydrazine (B178648), hydroxylamine, urea) to form five- or six-membered rings.

Butyrate (B1204436) Chain Functionalization: The methylene (B1212753) groups in the butyrate chain, particularly the one alpha to both carbonyls, are acidic and can be functionalized. This allows for the introduction of a variety of substituents to probe steric and electronic requirements of a target, such as a biological receptor.

Ester Group Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a handle for further functionalization. Transesterification is also a viable method for introducing different alkoxy groups, which can influence properties like solubility and cell permeability. rsc.org

These principles allow for a combinatorial approach to library synthesis, where variations at each of these positions can be explored to generate a large number of structurally diverse analogues.

Synthesis of Complex Heterocyclic Scaffolds

The 1,3-dicarbonyl motif within this compound is a classical precursor for the synthesis of a wide variety of heterocyclic compounds, particularly those containing nitrogen.

The reaction of β-keto esters with hydrazine derivatives is a fundamental method for the synthesis of pyrazolones. In a typical Knorr-type pyrazole synthesis, this compound can be condensed with a hydrazine (such as hydrazine hydrate or a substituted hydrazine) to yield a pyrazolone (B3327878) ring. researchgate.netnih.gov The initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol (B145695) to form the stable five-membered heterocyclic ring.

Similarly, pyridazinone derivatives can be synthesized through the reaction of γ-keto acids (which can be obtained from the hydrolysis of the corresponding ester) with hydrazines. This reaction proceeds via a cyclocondensation mechanism to form the six-membered dihydropyridazinone ring. The resulting pyridazinone scaffold is present in many compounds with a range of biological activities. scholarsresearchlibrary.comresearchgate.net

Table 1: General Synthetic Schemes for Pyrazolone and Pyridazinone Formation

| Heterocycle | General Reactants | Key Reaction Type |

|---|---|---|

| Pyrazolone | This compound + Hydrazine | Cyclocondensation |

The pyrazolone and pyridazinone derivatives synthesized from this compound can serve as intermediates for the creation of more complex fused and polycyclic systems. airo.co.in For instance, pyrazolones can be further functionalized and then cyclized to form pyrazolopyridines, pyrazolopyrimidines, or other fused systems. nih.gov These subsequent reactions often involve the introduction of additional functional groups that can participate in intramolecular cyclizations.

The synthesis of fused nitrogen-containing heterocycles often involves multi-step sequences or one-pot multi-component reactions where the initial heterocyclic scaffold is further elaborated. researchgate.netmdpi.com For example, a pyridazinone derivative could undergo reactions to build an additional ring, leading to structures like pyridopyridazines.

Selective Functionalization and Modification of the Butyrate Chain

The butyrate chain of this compound offers several positions for selective modification, allowing for fine-tuning of the molecule's properties.

One notable method for modifying the butyrate chain is through zinc carbenoid-mediated chain extension. organic-chemistry.org This reaction allows for the conversion of β-keto esters into β-substituted γ-keto esters. For example, treatment with a zinc carbenoid derived from 1,1-diiodoethane can introduce a methyl group at the β-position of the butyrate chain. This method provides a route to β-functionalized derivatives that are not easily accessible through standard enolate chemistry.

Another key modification is the transesterification of the ethyl ester. rsc.org This reaction allows for the exchange of the ethyl group with other alkyl or aryl groups by reacting the β-keto ester with a different alcohol in the presence of a suitable catalyst. This can be used to create a library of esters with varying properties. Furthermore, the ester can be selectively cleaved and decarboxylated under specific conditions, for example, if it is a 2-(trimethylsilyl)ethyl ester, which can be removed in the presence of other ester types. researchgate.net

Table 2: Examples of Butyrate Chain Modifications

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Chain Extension | Zinc Carbenoid (e.g., from 1,1-diiodoethane) | Introduction of a substituent at the β-position |

| Transesterification | Alcohol (R-OH), Catalyst | Exchange of the ethyl group for an R group |

Regioselective Modifications and Scaffold Diversification Strategies

Regioselectivity is crucial when multiple reactive sites are present in a molecule. In this compound, the acidic methylene protons between the two carbonyl groups are the most reactive site for deprotonation and subsequent alkylation.

The dialkylation of ethyl 4-aryl-3-oxobutanoates is a known strategy for scaffold diversification. amanote.com By treating the β-keto ester with a base and an alkylating agent, one or two alkyl groups can be introduced at the C2 position. The choice of base and reaction conditions can control the degree of alkylation.

Further diversification can be achieved through reactions that involve both the keto group and the active methylene carbon. For example, condensation with aldehydes can occur at the C2 position, followed by cyclization reactions involving the keto or ester group. These strategies allow for the creation of a wide array of derivatives with different substitution patterns and core scaffolds.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Regiochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise structural, regiochemical, and conformational analysis.

In the ¹H NMR spectrum, the ethyl group gives rise to a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), due to coupling with each other. The two methylene groups in the butyrate (B1204436) chain (-CH₂-CH₂-) would appear as distinct multiplets, typically triplets, as they couple with each other.

The aromatic region of the spectrum is particularly informative for confirming the regiochemistry of the difluorophenyl group. The two fluorine atoms at positions 2 and 6 create a plane of symmetry, making the two protons at positions 3 and 5 chemically equivalent, as are the two fluorine atoms. The proton at position 4 is unique. This substitution pattern results in a characteristic splitting pattern: the H-4 proton would appear as a triplet due to coupling with the two equivalent F-3 and F-5 protons. The H-3 and H-5 protons would appear as a multiplet or a doublet of doublets due to coupling with both H-4 and the neighboring fluorine atom.

¹³C NMR, including fluorine-coupled spectra, further confirms the structure. The carbonyl carbons of the ketone and ester functional groups would appear at distinct downfield chemical shifts. The carbon atoms directly bonded to fluorine (C-2 and C-6) would show large carbon-fluorine coupling constants (¹JCF), appearing as doublets. Other aromatic carbons would also exhibit smaller, long-range C-F couplings, providing definitive evidence for the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| Ethyl-CH₃ | ~1.2 | Triplet (t) | ~14 | No |

| Ethyl-CH₂ | ~4.1 | Quartet (q) | ~61 | No |

| -CO-CH₂- | ~3.2 | Triplet (t) | ~33 | No |

| -CH₂-CO₂Et | ~2.8 | Triplet (t) | ~28 | No |

| Phenyl H-3, H-5 | ~7.0 | Multiplet (m) | ~112 | Yes (²JCF, ⁴JCF) |

| Phenyl H-4 | ~7.5 | Triplet of triplets (tt) | ~132 | Yes (³JCF) |

| Phenyl C-1 | - | - | ~119 | Yes (²JCF) |

| Phenyl C-2, C-6 | - | - | ~162 | Yes (¹JCF) |

| Ester C=O | - | - | ~173 | No |

| Ketone C=O | - | - | ~195 | Yes (³JCF) |

Mass Spectrometry (MS) Techniques for Isotopic Labeling and Mechanistic Pathway Tracing

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. When combined with isotopic labeling, it becomes an elegant tool for tracing reaction mechanisms. Stable isotopes like ¹³C, ¹⁸O, or ²H can be incorporated into precursor molecules to follow the transformation of atoms throughout a synthetic sequence. eurisotop.com

For instance, in the synthesis of the target compound, one could use a starting material labeled with ¹³C at a specific position. By analyzing the final product with high-resolution mass spectrometry, the exact location of the ¹³C label can be confirmed, verifying that the carbon skeleton was assembled as expected. nih.gov If the molecular ion peak of the labeled product is one mass unit higher than the unlabeled compound, it confirms the incorporation of a single ¹³C atom. Fragmentation analysis can then pinpoint the label's position within the molecule.

This method is invaluable for distinguishing between competing reaction pathways. For example, in a reaction involving the ester group, labeling the carbonyl oxygen with ¹⁸O can determine whether a reaction proceeds through acyl-oxygen cleavage or alkyl-oxygen cleavage by identifying which fragment retains the ¹⁸O label. Such studies provide definitive evidence for proposed mechanisms that cannot be obtained by other means. researchgate.netnih.gov

X-ray Crystallography for Precise Solid-State Structural Analysis

X-ray crystallography provides the most precise information about the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of a compound, one can determine the exact coordinates of every atom, yielding precise bond lengths, bond angles, and torsional angles.

While the specific crystal structure of this compound is not publicly available, analysis of related difluorophenyl researchgate.netacs.org and ketoester researchgate.net structures allows for an informed prediction of its solid-state conformation. It is expected that the 2,6-difluorophenyl ring would be largely planar. The orientation of this ring relative to the adjacent ketone carbonyl group is determined by a balance of steric hindrance from the ortho-fluorine atoms and electronic conjugation effects. The ethyl butyrate chain would likely adopt an extended conformation to minimize steric strain.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination

This compound is an achiral molecule and therefore does not exist as enantiomers. Consequently, the concept of enantiomeric excess (ee), which measures the purity of a chiral substance, is not applicable to the compound itself. wikipedia.org

However, this analytical methodology is highly relevant for chiral molecules synthesized from this compound. A common transformation is the asymmetric reduction of the ketone group to produce the chiral secondary alcohol, Ethyl 4-(2,6-difluorophenyl)-4-hydroxybutyrate. The success of such an asymmetric synthesis is measured by the enantiomeric excess of the product.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the ee of the resulting chiral alcohol. nih.gov In this technique, the racemic or enantiomerically enriched mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different retention times.

A detector (e.g., a UV detector) measures the concentration of each enantiomer as it exits the column, producing a chromatogram with two separated peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess is calculated from the relative areas of these two peaks using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. This provides a precise quantification of the stereoselectivity of the reduction reaction. nih.govrsc.org

In-situ Spectroscopy (e.g., FTIR, UV-Vis) for Reaction Kinetics and Intermediate Characterization

In-situ spectroscopy allows for the real-time monitoring of a chemical reaction as it occurs, without the need for sampling and offline analysis. xjtu.edu.cn This provides invaluable data on reaction kinetics, helps identify transient intermediates, and ensures process safety and optimization. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is particularly well-suited for monitoring the synthesis of this compound. chemrxiv.org By inserting a probe directly into the reaction vessel, the vibrational spectra of the reacting mixture can be recorded continuously. The progress of the reaction can be tracked by monitoring the disappearance of characteristic vibrational bands of the reactants and the appearance of bands corresponding to the product. For example, one could monitor the C=O stretching frequencies, which are distinct for the starting materials (e.g., an acid chloride) and the ketone (~1690 cm⁻¹) and ester (~1735 cm⁻¹) groups of the product. The rate of formation of the product can be determined by plotting the intensity of its characteristic peaks over time. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can also be used for kinetic analysis, particularly because the 2,6-difluorophenyl ketone moiety is a strong chromophore. uobabylon.edu.iq According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. thermofisher.com As the reaction progresses to form the conjugated ketone product, the absorbance at a specific wavelength (λ_max) will increase. By monitoring this change in absorbance over time, the reaction rate and rate constant can be calculated, providing a detailed understanding of the reaction kinetics. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling of Ethyl 4 2,6 Difluorophenyl 4 Oxobutyrate and Its Transformations

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. By solving the Schrödinger equation for a given molecular system, QM methods can predict a wide array of properties, including molecular orbital energies, electron distribution, and reaction energetics.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.commalayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive.

For Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate, FMO analysis can pinpoint the most probable sites for nucleophilic and electrophilic attack. The presence of the electronegative fluorine atoms and the carbonyl groups significantly influences the electronic distribution. The analysis would likely reveal a high electron density (HOMO) around the phenyl ring and the ester group, while the LUMO would be localized on the carbonyl carbons, making them susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -6.8 | -1.5 | 5.3 |

| Ethyl 4-phenyl-4-oxobutyrate | -6.5 | -1.2 | 5.3 |

| Ethyl 4-(p-tolyl)-4-oxobutyrate | -6.3 | -1.1 | 5.2 |

Note: The data in this table is hypothetical and serves as an illustrative example based on general principles of FMO theory.

To understand the mechanism of chemical transformations involving this compound, such as its reduction or its use in synthesizing heterocyclic compounds, reaction path calculations are employed. These calculations map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. A crucial aspect of this is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For instance, in the reduction of the keto group of this compound, QM calculations can model the approach of a reducing agent like sodium borohydride (B1222165). youtube.com The calculations would elucidate the geometry of the transition state, including the bond-forming and bond-breaking distances, and provide its vibrational frequencies to confirm it as a true saddle point on the potential energy surface.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While QM studies provide detailed electronic information, they are often computationally expensive for large systems or long timescales. Molecular Dynamics (MD) simulations, which use classical mechanics to model the movements of atoms and molecules, can overcome these limitations. MD simulations are particularly useful for exploring the conformational flexibility of a molecule and the influence of the solvent environment.

For this compound, MD simulations can reveal the preferred three-dimensional structures (conformers) in solution. The ethyl ester and the difluorophenyl groups can rotate around single bonds, leading to a variety of possible shapes. MD simulations can track these conformational changes over time and determine the most stable arrangements. Furthermore, by explicitly including solvent molecules in the simulation, it is possible to study how interactions with the solvent, such as hydrogen bonding, affect the molecule's conformation and reactivity.

Docking Studies to Probe Molecular Interactions (e.g., with enzymatic active sites or receptors for understanding chemical transformations)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This method is widely used in drug design to understand how a small molecule (ligand) might interact with a biological target, such as an enzyme or a receptor. wjarr.comnih.gov

In the context of understanding the chemical transformations of this compound, docking studies could be employed to investigate its interaction with an enzyme's active site that might catalyze its conversion. For example, if this compound is a substrate for a reductase enzyme, docking could predict its binding mode within the active site, highlighting key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for catalysis. The docking score provides an estimate of the binding affinity. wjarr.com

Table 2: Example of Docking Results for a Hypothetical Inhibitor with a Target Protein

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -7.5 | Tyr123, Ser210, Phe345 |

| Reference Inhibitor | -8.2 | Tyr123, Ser210, Trp342 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Quantitative Structure-Reactivity/Property Relationship (QSPR/QRAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are built by calculating a set of molecular descriptors for each compound and then using statistical techniques to find a mathematical equation that relates these descriptors to the observed activity or property.

For a series of derivatives of this compound, QSPR models could be developed to predict properties like solubility, boiling point, or reactivity based on descriptors such as molecular weight, logP, and electronic parameters. Similarly, if these compounds exhibit a particular biological activity, QRAR models could be constructed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. The success of these models relies on having a diverse set of compounds with accurately measured data. nih.gov

Applications of Ethyl 4 2,6 Difluorophenyl 4 Oxobutyrate in Complex Molecule Synthesis

Utility as a Chiral Building Block in Asymmetric Synthesis

There is currently no specific, publicly accessible research detailing the use of Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate as a chiral building block in asymmetric synthesis. The prochiral nature of the ketone within the molecule suggests its potential for asymmetric reduction to form a chiral hydroxyl group. Such a transformation would yield a valuable chiral intermediate. However, studies documenting this specific transformation or the subsequent use of the resulting chiral alcohol in the synthesis of enantiomerically pure compounds are not available in the reviewed literature.

Role as a Key Intermediate in the Synthesis of Advanced Organic Materials

The synthesis of advanced organic materials often involves the use of fluorinated building blocks to impart specific electronic or physical properties. The 2,6-difluorophenyl moiety within this compound could theoretically be incorporated into polymers, liquid crystals, or other organic materials. However, there are no published studies that explicitly describe the use of this compound as a key intermediate in the synthesis of such materials.

Integration into Convergent and Divergent Synthetic Strategies for Natural Products and Analogues

The structural components of this compound are found in various biologically active molecules. This suggests its potential as a building block in the convergent or divergent synthesis of natural products and their analogues. A convergent approach would involve preparing larger fragments of a target molecule, one of which could be derived from this compound, before combining them. A divergent strategy would use this compound as a common starting material to generate a library of related compounds. At present, there is no documented evidence in the scientific literature of this compound being employed in either of these synthetic strategies for natural product synthesis.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Microreactor Technology for Continuous Synthesis

The synthesis of complex organofluorine compounds like Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate often involves hazardous reagents and exothermic reactions, which pose challenges for scalability and safety in traditional batch processes. durham.ac.ukresearchgate.net Flow chemistry, utilizing microreactors, has emerged as a powerful solution to overcome these limitations. nih.govcardiff.ac.uk

Microreactors offer significant advantages due to their high surface-area-to-volume ratio, which enables superior heat and mass transfer. chimia.ch This precise control over reaction parameters like temperature, pressure, and residence time can lead to improved yields, higher selectivity, and minimized byproduct formation. researchgate.net For fluorination reactions, which are often highly energetic, the enhanced safety features of a contained flow system are particularly beneficial. durham.ac.ukvapourtec.com

Future research will likely focus on developing a fully continuous, multi-step synthesis of this compound. Such a process could involve the telescoped synthesis where intermediates are generated and consumed in a continuous stream without isolation, significantly reducing waste and processing time. durham.ac.uk Researchers have already demonstrated the benefits of flow microreactors for reactions involving α-keto esters and for the synthesis of various fluorinated molecules, highlighting the feasibility of this approach. nih.govresearchgate.net The development of a continuous flow method would not only enhance the safety and efficiency of its production but also facilitate easier scale-up for potential industrial applications. researchgate.net

| Parameter | Advantage in Flow Chemistry/Microreactors | Relevance to this compound Synthesis |

|---|---|---|

| Heat Transfer | Superior control of exothermic reactions, minimizing hotspots. chimia.ch | Improved safety and reduced formation of thermal degradation byproducts. |

| Mass Transfer | Rapid and efficient mixing of reagents. researchgate.net | Increased reaction rates and higher product yields. |

| Safety | Small reaction volumes and containment of hazardous intermediates. durham.ac.uk | Safer handling of potentially hazardous fluorinating agents and reagents. |

| Scalability | Scaling out by parallelization rather than scaling up vessel size. researchgate.net | Seamless transition from laboratory-scale synthesis to pilot or production scale. |

| Automation | Enables precise control, optimization, and data logging. durham.ac.uk | High reproducibility and efficient exploration of reaction conditions. |

Exploration of Biocatalytic Transformations and Enzyme Engineering for Enhanced Selectivity

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. the-innovation.org For this compound, the ketone functional group represents a prime target for enzymatic transformation. The asymmetric reduction of this ketone to a chiral alcohol would yield a valuable building block for the synthesis of pharmaceuticals.

Enzymes such as imine reductases (IREDs) and other NAD(P)H-dependent oxidoreductases have shown promiscuous activity in the asymmetric reduction of activated ketones, including fluorinated acetophenones. researchgate.netresearchgate.netnih.gov Future research could focus on screening enzyme libraries to identify biocatalysts capable of reducing the sterically demanding 2,6-difluorophenyl ketone moiety with high enantioselectivity.

Furthermore, enzyme engineering can be employed to tailor biocatalysts specifically for this substrate. By modifying the active site, substrate channel, or cofactor binding region, the enzyme's activity, stability, and selectivity can be significantly enhanced. acs.org For instance, mutations can be introduced to better accommodate the bulky difluorophenyl group, leading to higher conversion rates and enantiomeric excess. acs.org The development of such a biocatalytic process would provide an environmentally benign route to chiral derivatives of the target compound, which are often difficult to access through conventional asymmetric catalysis. the-innovation.org Researchers have also demonstrated the potential of coupling photocatalysis with biocatalytic ketone reduction in continuous flow, opening avenues for integrated multi-catalytic processes. elsevierpure.com

| Enzyme Class | Potential Transformation | Advantages for this compound |

|---|---|---|

| Carbonyl Reductases (IREDs, KREDs) | Asymmetric reduction of the ketone to a chiral alcohol. researchgate.net | Access to enantiomerically pure intermediates for chiral drug synthesis. |

| Esterases/Lipases | Enantioselective hydrolysis of the ethyl ester. | Kinetic resolution to obtain chiral carboxylic acids. |

| Engineered Oxidoreductases | Improved activity and selectivity towards the bulky fluorinated substrate. acs.org | Higher yields and enantiomeric excess (>99% ee) in transformations. |

Development of Photo- and Electrocatalytic Methodologies for Novel Transformations

Photocatalysis and electrocatalysis provide unique pathways for activating molecules and driving reactions under mild conditions, often enabling transformations that are inaccessible through traditional thermal methods. mdpi.combeilstein-journals.org These techniques could unlock novel functionalities and derivatives of this compound.

Visible-light photoredox catalysis, for example, excels at generating radical intermediates that can participate in a wide range of C-H functionalization, cross-coupling, and fluorination reactions. mdpi.comacs.orgthieme-connect.com This could be applied to modify the aliphatic backbone or the difluorophenyl ring of the target molecule. For instance, a photocatalytic process could be developed to introduce new substituents at the benzylic position or to forge new carbon-carbon bonds, expanding the structural diversity of accessible derivatives. acs.org The development of photocatalytic methods for direct fluorination of unactivated C-H bonds further highlights the potential for late-stage modification of complex molecules. researchgate.net

Electrocatalysis offers a reagent-free method to perform oxidation and reduction reactions by precisely controlling the electrode potential. mdpi.com This could be explored for the selective reduction of the ketone or for oxidative cyclization reactions to form heterocyclic structures. The choice of electrode material and reaction conditions plays a critical role in determining the outcome of electrocatalytic processes. researchgate.netup.ac.za The application of these advanced redox methodologies represents a promising frontier for creating novel analogs of this compound with unique chemical and biological properties.

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The complexity of chemical reactions, especially those involving multifunctional molecules like this compound, presents a significant challenge for optimization. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as indispensable tools for accelerating chemical synthesis and discovery. chemcopilot.combeilstein-journals.org

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate?

Answer:

The compound is typically synthesized via Claisen condensation between ethyl acetoacetate and 2,6-difluorobenzaldehyde under basic conditions (e.g., NaOEt/EtOH), followed by acid-catalyzed cyclization or hydrolysis. Alternative routes involve nucleophilic aromatic substitution on pre-formed 4-oxobutyrate esters using fluorinated aryl halides. Key intermediates are purified via column chromatography and characterized by NMR (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for ester OCH₂) and high-resolution mass spectrometry (HRMS) .

Basic: How is the purity of this compound validated in academic research?

Answer:

Purity is assessed using:

- HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm).

- Melting point analysis (comparison with literature values, e.g., 71–73°C for structurally similar esters ).

- Elemental analysis (C, H, F content within ±0.4% of theoretical values).

Discrepancies may indicate residual solvents or by-products, necessitating recrystallization (e.g., using ethanol/water mixtures) .

Advanced: How do electronic effects of the 2,6-difluorophenyl group influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing fluorine atoms at the 2- and 6-positions deactivate the aromatic ring, reducing susceptibility to electrophilic substitution but enhancing stability in Suzuki-Miyaura couplings . For example, palladium-catalyzed coupling with boronic acids requires elevated temperatures (80–100°C) and strong bases (e.g., K₂CO₃) to overcome deactivation. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) .

Advanced: What spectral contradictions might arise during structural elucidation, and how are they resolved?

Answer:

- ¹³C NMR discrepancies : Fluorine coupling (²JCF ~20 Hz) can split carbonyl signals (δ ~190–200 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups.

- Mass spectrometry : Isotopic patterns for fluorine (M+2 peak, ~3.3% abundance) must be accounted for. Validate with HRMS-ESI (theoretical m/z for C₁₂H₁₁F₂O₃: 257.0628) .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

The compound serves as a precursor for bioactive molecules , including:

- Kinase inhibitors : The oxobutyrate moiety participates in Michael additions with cysteine residues in target enzymes.

- Antimicrobial agents : Fluorine enhances lipophilicity and membrane penetration.

Optimize activity by modifying the ester group (e.g., hydrolysis to carboxylic acid derivatives) .

Advanced: How can reaction yields be improved in multi-step syntheses involving this compound?

Answer:

- Optimize stoichiometry : Use 1.2 equivalents of aryl halide in substitution reactions to account for steric hindrance.

- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in couplings due to enhanced stability.

- Workup strategies : Extract with dichloromethane (3 × 20 mL) to recover polar by-products. Yields ≥60% are achievable with rigorous drying (MgSO₄) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods due to volatile organic by-products (e.g., ethyl acetate).

- Storage : Keep in amber vials at 2–8°C to prevent ester hydrolysis. Refer to SDS for disposal guidelines .

Advanced: What computational methods are used to predict the compound’s bioactivity?

Answer:

- Docking studies : AutoDock Vina models interactions with target proteins (e.g., BRAF kinase, PDB ID: 3C4C).

- QSAR models : Correlate logP values (calculated: ~2.8) with antibacterial IC₅₀ data.

- DFT calculations : Assess fluorine’s impact on electron density at the carbonyl group (B3LYP/6-31G*) .

Basic: How is the compound characterized for crystallographic studies?

Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (hexane/EtOAc).

- Key parameters : Space group P2₁/c, unit cell dimensions (a = 8.52 Å, b = 10.34 Å, c = 12.67 Å).

- Hydrogen bonding : The carbonyl oxygen forms interactions with adjacent fluorophenyl groups (d = 2.89 Å) .

Advanced: What strategies address low yields in ester hydrolysis to the carboxylic acid derivative?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.